

Lsd1-IN-17: Application Notes and Protocols for Preclinical Research

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Compound of Interest		
Compound Name:	Lsd1-IN-17	
Cat. No.:	B12407532	Get Quote

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the current knowledge on the LSD1 inhibitor, **Lsd1-IN-17**. Due to the absence of published in vivo data for **Lsd1-IN-17**, this guide also includes information on other relevant LSD1 inhibitors that have been evaluated in animal models to provide a valuable frame of reference for designing future preclinical studies.

Introduction to Lsd1-IN-17

Lsd1-IN-17 (also known as compound 5b) is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Dysregulation of LSD1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. **Lsd1-IN-17** is a tranylcypromine derivative that has demonstrated significant anti-LSD1 activity in biochemical assays.

In Vitro Activity of Lsd1-IN-17

Lsd1-IN-17 has been characterized in vitro, demonstrating potent inhibitory activity against the LSD1-CoREST complex and selectivity over other monoamine oxidases (MAOs).



Target	IC50 (μM)			
LSD1-CoREST	0.005			
MAO-A	0.028			
MAO-B	0.820			
Data from Fioravanti R, et al. J Enzyme Inhib Med Chem. 2022.[1][2][3][4]				

In cellular assays, **Lsd1-IN-17** has been shown to induce growth arrest in prostate cancer LNCaP cells with an IC50 of 17.2 μ M.[4] Mechanistic studies in these cells confirmed an increase in the levels of H3K4me2 and/or H3K9me2 upon treatment, consistent with LSD1 inhibition.[1][2][3]

Dosage and Administration of Lsd1-IN-17 in Animal Models

As of the latest available information, there are no published studies detailing the dosage and administration of **Lsd1-IN-17** in any animal models. The seminal publication describing the synthesis and in vitro characterization of **Lsd1-IN-17** did not include any in vivo experiments.[1] [2][3]

Therefore, specific protocols for the use of **Lsd1-IN-17** in preclinical animal research cannot be provided at this time. Researchers planning to evaluate **Lsd1-IN-17** in vivo will need to conduct initial dose-finding and pharmacokinetic studies to establish a safe and efficacious dosing regimen.

Reference Data: In Vivo Studies of Other LSD1 Inhibitors

To aid in the design of future preclinical studies for **Lsd1-IN-17**, this section summarizes the dosage and administration of other structurally related or clinically advanced LSD1 inhibitors in various animal models. This information can serve as a starting point for determining potential dose ranges and administration routes.



Compound	Animal Model	Disease Model	Dosage	Administrat ion Route	Key Findings
ORY-1001 (ladademstat)	Mouse	Acute Myeloid Leukemia (AML)	Not specified	Oral	Time and dose-dependent induction of differentiation markers.
GSK2879552	Rat, Dog	Toxicology Studies	Not specified	Not specified	Caused reversible toxicities including thrombocytop enia and neutropenia.
INCB059872	Mouse	Small Cell Lung Cancer (SCLC) Xenograft	Not specified	Oral	Inhibited tumor growth and reduced serum neuroendocri ne markers.
MC3382	Mouse	Acute Promyelocyti c Leukemia (APL)	11.25 and 22.50 mg/kg	Oral	Increased survival without apparent toxicity.

Proposed Experimental Workflow for In Vivo Evaluation of Lsd1-IN-17

The following diagram outlines a logical workflow for the initial in vivo characterization of **Lsd1-IN-17** in a cancer xenograft model.





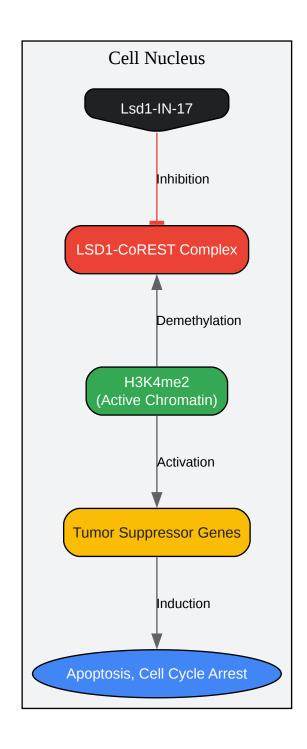
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Caption: Proposed workflow for the preclinical in vivo evaluation of Lsd1-IN-17.

Signaling Pathway Implicated in LSD1 Inhibition

LSD1 is a critical component of several transcriptional repressor complexes, including the CoREST complex. By removing methyl groups from H3K4, LSD1 contributes to the silencing of tumor suppressor genes. Inhibition of LSD1 is expected to restore the expression of these genes, leading to anti-tumor effects.





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Caption: Simplified signaling pathway of LSD1 inhibition by Lsd1-IN-17.

Detailed Experimental Protocols (Hypothetical)



The following are hypothetical protocols based on standard practices for evaluating novel anticancer agents in vivo. These should be adapted and optimized based on the specific animal model and experimental goals.

Animal Model

- Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.
- Tumor Model: Subcutaneous xenograft of a relevant human cancer cell line (e.g., LNCaP for prostate cancer).
- Cell Implantation: Inject 1-5 x 10⁶ cells in 100 μL of a 1:1 mixture of serum-free medium and Matrigel subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

Lsd1-IN-17 Formulation and Administration

- Formulation: As Lsd1-IN-17 is a small molecule, a common starting point for formulation would be suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. Sonication may be required to ensure a uniform suspension.
- Administration Route: Based on data from other LSD1 inhibitors, oral gavage (PO) is a likely route of administration. Intraperitoneal (IP) injection is another common alternative for preclinical studies.
- Dosing Schedule: A once-daily (QD) or twice-daily (BID) dosing schedule is a typical starting point.

Efficacy Study Design

- Group Size: A minimum of 8-10 mice per group is recommended to achieve statistical power.
- Treatment Initiation: Begin treatment when tumors reach a predetermined average size (e.g., 100-200 mm³).
- Treatment Groups:



- Vehicle control (e.g., 0.5% CMC, 0.1% Tween 80)
- Lsd1-IN-17 (multiple dose levels, e.g., low, mid, high)
- Positive control (a standard-of-care agent for the specific cancer model, if available)
- Endpoints:
 - Primary: Tumor growth inhibition (TGI).
 - Secondary: Body weight changes (as a measure of toxicity), overall survival.
 - Pharmacodynamic: Collection of tumor tissue at the end of the study to assess target engagement (e.g., by measuring H3K4me2 levels via Western blot or immunohistochemistry).

Conclusion

Lsd1-IN-17 is a potent and selective inhibitor of LSD1 with demonstrated in vitro activity. While there is currently no published data on its use in animal models, the information provided on other LSD1 inhibitors and the proposed experimental workflows offer a solid foundation for researchers to design and execute preclinical studies to evaluate its therapeutic potential. Rigorous dose-finding, pharmacokinetic, and pharmacodynamic studies will be crucial first steps in advancing **Lsd1-IN-17** towards clinical development.

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